N-cyclohexyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a cyclohexyl group, a pyrazolyl group, and a pyrimidinyl group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable amidine with a β-ketoester in the presence of a base.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyclohexyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-IMIDAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-CYCLOHEXYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H20F3N5 |
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Molecular Weight |
339.36 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20F3N5/c1-2-24-10-11(9-20-24)13-8-14(16(17,18)19)23-15(22-13)21-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,21,22,23) |
InChI Key |
BKRWZNAAYNLHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NC3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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